molecular formula C12H11NO3 B13838652 7-Ethoxy-1-nitrosonaphthalen-2-ol

7-Ethoxy-1-nitrosonaphthalen-2-ol

Cat. No.: B13838652
M. Wt: 217.22 g/mol
InChI Key: LHIMIXFYWSJQRV-UHFFFAOYSA-N
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Description

7-Ethoxy-1-nitrosonaphthalen-2-ol is a chemical compound with the molecular formula C12H11NO4 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both nitroso and ethoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethoxy-1-nitrosonaphthalen-2-ol typically involves the nitration of 7-ethoxy-2-naphthol. The process begins with the ethoxylation of 2-naphthol to form 7-ethoxy-2-naphthol. This intermediate is then subjected to nitration using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and safety. The reaction conditions are carefully monitored to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Ethoxy-1-nitrosonaphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitroso group can yield amines.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Various substituted naphthalenes depending on the substituent introduced.

Scientific Research Applications

7-Ethoxy-1-nitrosonaphthalen-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Ethoxy-1-nitrosonaphthalen-2-ol involves its interaction with various molecular targets. The nitroso group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to oxidative stress and potential cytotoxic effects. The ethoxy group may also influence the compound’s lipophilicity and membrane permeability, affecting its distribution within biological systems .

Comparison with Similar Compounds

Similar Compounds

    1-Nitrosonaphthalen-2-ol: Similar in structure but lacks the ethoxy group.

    2-Naphthol: The parent compound without nitroso or ethoxy groups.

    7-Ethoxy-2-naphthol: Lacks the nitroso group but has the ethoxy group.

Uniqueness

7-Ethoxy-1-nitrosonaphthalen-2-ol is unique due to the presence of both nitroso and ethoxy groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

7-ethoxy-1-nitrosonaphthalen-2-ol

InChI

InChI=1S/C12H11NO3/c1-2-16-9-5-3-8-4-6-11(14)12(13-15)10(8)7-9/h3-7,14H,2H2,1H3

InChI Key

LHIMIXFYWSJQRV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)C=CC(=C2N=O)O

Origin of Product

United States

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